1,4-Anhydro-D-glucitol
Overview
Description
Sorbitan is a mixture of isomeric organic compounds derived from the dehydration of sorbitol. It serves as an intermediate in the conversion of sorbitol to isosorbide. Sorbitan is primarily used in the production of surfactants such as polysorbates, which are important emulsifying agents .
Mechanism of Action
1,4-Anhydro-D-glucitol, also known as Sorbitan or 1,4-Sorbitan, is a compound with a structure similar to glucose . It plays a significant role in various biological processes, particularly in the context of diabetes and viral infections .
Target of Action
The primary target of this compound is the S2 subunit HR1 structural domain of the SARS-CoV-2 spike protein . This interaction is crucial in inhibiting the infection of host cells by the virus .
Mode of Action
This compound interacts with the S2 subunit HR1 structural domain of the SARS-CoV-2 spike protein at the V952 and N955 sites . This interaction inhibits the formation of the S2 subunit 6-HB, affecting the process of virus-cell membrane fusion and thereby inhibiting the infection of host cells by the virus .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to glucose metabolism . In the human body, this compound levels are strictly negatively correlated with blood glucose levels . This compound is significantly deficient in individuals with diabetes, which may be a key reason for the severe outcomes observed in diabetic patients following SARS-CoV-2 infection .
Pharmacokinetics
This compound is readily absorbed from the small intestine and is quickly excreted in the urine . In normal human serum, its concentration ranges from 100-300 μM, and it is distributed in a steady state across various organs . In individuals with diabetes, the level of this compound is 5-15 times lower than in healthy individuals .
Result of Action
The action of this compound results in significant inhibition of SARS-CoV-2 infection . In diabetic mice, supplementation with this compound can effectively inhibit severe disease following SARS-CoV-2 infection . This is evidenced by a 100-1000 fold decrease in lung viral load and significant alleviation of lung tissue damage .
Action Environment
Environmental factors, such as diet and age, can influence the action, efficacy, and stability of this compound . For instance, this compound levels significantly decrease in the elderly, a demographic known for increased severity rates following SARS-CoV-2 infection . Furthermore, this compound is widely present in everyday foods, particularly in soybeans . Therefore, dietary strategies could potentially be developed to prevent severe SARS-CoV-2 infection .
Biochemical Analysis
Biochemical Properties
1,4-Anhydro-D-glucitol interacts with various enzymes and proteins. It has been found to inhibit about 50% of sucrase activity in rat small intestine . It also strongly inhibits trehalase and lactase . The affinity of glucose oxidase (GOD) and hexokinase (HK) for 1,5-AG is 5% and 42.5% of that for glucose, respectively .
Cellular Effects
This compound has been found to have significant effects on various types of cells and cellular processes. For instance, it has been found to significantly suppress the blood glucose elevation following the simultaneous ingestion of sucrose and 1,5-AG in healthy subjects .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. For instance, it can bind to the V952 and N955 sites of the S2 subunit HR1 structural domain of the SARS-CoV-2 spike protein, inhibiting the formation of the S2 subunit 6-HB, affecting the process of virus-cell membrane fusion, and inhibiting the infection of SARS-CoV-2 host cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. For example, it has been found that the elevation of blood glucose by administration of sucrose was significantly suppressed in the presence of 1,5-AG at 30, 60, and 90 minutes after administration .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sorbitan is produced by the dehydration of sorbitol. The dehydration reaction typically produces sorbitan as a mixture of five- and six-membered cyclic ethers, with the five-membered 1,4-anhydrosorbitol form being the dominant product . The reaction conditions include the use of acid catalysts, such as sulfuric acid, and temperatures around 150°C .
Industrial Production Methods: In industrial settings, sorbitan is synthesized through etherification followed by esterification. The process involves the use of catalysts and optimized reaction conditions to ensure high yield and purity. For example, the concentration of catalyst Z1 is maintained at 1.1%, with a reaction temperature of 150°C and a reaction time of 90 minutes .
Chemical Reactions Analysis
Types of Reactions: Sorbitan undergoes several types of chemical reactions, including dehydration, esterification, and etherification. The dehydration of sorbitol to sorbitan is a key reaction, often catalyzed by acids .
Common Reagents and Conditions:
Dehydration: Acid catalysts like sulfuric acid are commonly used.
Esterification: Oleic acid is used in the esterification of sorbitan to produce sorbitan monooleate.
Major Products:
1,4-Anhydrosorbitol: The dominant product in the dehydration of sorbitol.
Sorbitan Monooleate (Span 80): Produced through esterification with oleic acid.
Scientific Research Applications
Sorbitan and its derivatives have a wide range of applications in various fields:
Chemistry: Used as a precursor for the synthesis of environmentally benign surfactants.
Biology: Employed in membrane protein solubilization and biochemistry.
Medicine: Used in the formulation of emulsions, creams, and ointments.
Industry: Utilized in the production of polyurethane and as an emulsifier in food and cosmetics.
Comparison with Similar Compounds
Sorbitol: The precursor to sorbitan, used in the dehydration process.
Isosorbide: A product of further dehydration of sorbitan.
Polysorbates (Tweens): Ethoxylated sorbitan esters used as emulsifiers.
Uniqueness: Sorbitan is unique due to its intermediate role in the conversion of sorbitol to isosorbide and its extensive use in the production of surfactants. Its ability to form stable emulsions makes it invaluable in various industrial applications .
Properties
IUPAC Name |
(2R,3R,4S)-2-[(1R)-1,2-dihydroxyethyl]oxolane-3,4-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O5/c7-1-3(8)6-5(10)4(9)2-11-6/h3-10H,1-2H2/t3-,4+,5-,6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNYAEWCLZODPBN-JGWLITMVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(O1)C(CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]([C@H](O1)[C@@H](CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20893390, DTXSID50893383 | |
Record name | 1,4-Anhydroglucitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20893390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-Anhydro-D-glucitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50893383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27299-12-3, 12441-09-7, 100402-56-0, 28218-56-6 | |
Record name | 1,4-Sorbitan | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27299-12-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Sorbitan | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012441097 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4-Sorbitan | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027299123 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | d-Glucose, ether with 1,4-anhydro-d-glucitol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100402560 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sorbitan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14474 | |
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Record name | Sorbitan | |
Source | EPA Chemicals under the TSCA | |
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Record name | 1,4-Anhydroglucitol | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-Anhydro-D-glucitol | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-anhydro-D-glucitol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.978 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Sorbitan | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.415 | |
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Record name | D-Glucose, ether with 1,4-anhydro-d-glucitol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.099.473 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,4-SORBITAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AV0YTZ4E6J | |
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Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of sorbitan?
A1: Sorbitan's molecular formula is C6H12O5, and its molecular weight is 164.16 g/mol.
Q2: Is there any spectroscopic data available for sorbitan?
A2: While the provided research papers don't delve into detailed spectroscopic analysis of sorbitan itself, they utilize techniques like FTIR and XPS to study the surface properties of materials treated with sorbitan esters. [, ] These techniques provide insights into the functional groups present and their interactions with other molecules.
Q3: How stable are sorbitan esters in different environments?
A3: The stability of sorbitan esters depends on the specific fatty acid moiety and environmental conditions. Studies indicate that some sorbitan esters, like sorbitan monostearate, can form stable oleofoams with high air volume fractions in vegetable oils, remaining stable for months. [] This stability is attributed to hydrogen bond formation between the surfactant and the oil.
Q4: What is the role of sorbitan esters in emulsion stability?
A4: Sorbitan esters, particularly those with varying fatty acid chain lengths and degrees of ethoxylation, are effective emulsifiers for oil-in-water (o/w) emulsions. [] They contribute to emulsion stability by reducing interfacial tension between the oil and water phases. Research shows a synergistic effect when blending brominated sorbitan esters with their polyoxyethylene counterparts, influencing the system's required Hydrophilic-Lipophilic Balance (HLB). []
Q5: Do sorbitan compounds exhibit catalytic activity?
A5: The provided research papers primarily focus on sorbitan esters as emulsifiers and stabilizers rather than catalysts. They are not typically recognized for having significant catalytic properties.
Q6: How does the solubility of sorbitan esters vary?
A6: The solubility of sorbitan esters is influenced by the fatty acid chain length and degree of ethoxylation. Longer chains and lower ethoxylation generally decrease water solubility. [] For example, sorbitan monolaurate is more soluble in water than sorbitan monostearate.
Q7: How does the dissolution rate of sorbitan esters affect their applications?
A7: The dissolution rate of sorbitan esters impacts their bioavailability and efficacy in various applications. For instance, in topical formulations, faster dissolution usually leads to better drug release and absorption. []
Q8: How can the stability of formulations containing sorbitan esters be improved?
A8: The stability of sorbitan ester-containing formulations can be enhanced using strategies like optimizing the HLB value of the system, incorporating antioxidants, and selecting appropriate packaging materials. [, ] For example, research has shown that adding polyoxyethylene laurylamine ether to paraquat formulations increases paraquat efficacy by improving its absorption rate, potentially due to enhanced stability and spreading. []
Q9: What are some common formulation strategies for sorbitan esters?
A9: Sorbitan esters are frequently incorporated into formulations using techniques like hot melt extrusion, spray drying, and microemulsion formation. [, ] The choice of method depends on the desired product format and characteristics.
Q10: What analytical methods are commonly used to characterize sorbitan esters?
A10: Researchers utilize various methods like thin-layer chromatography with flame-ionization detection (TLC-FID), gas chromatography, infrared spectroscopy (FTIR), and X-ray diffraction (XRD) to analyze sorbitan esters. [, , ]
Q11: How are analytical methods for sorbitan ester analysis validated?
A11: Analytical methods for sorbitan esters undergo validation to ensure accuracy, precision, specificity, linearity, and robustness. [, ] This validation process guarantees reliable and reproducible results for quantitative and qualitative analysis.
Q12: What is the environmental impact of sorbitan esters?
A12: While sorbitan esters are generally considered safe for human use, their complete environmental impact requires further investigation. [] Research into their biodegradability and potential accumulation in ecosystems is crucial for responsible use and disposal.
Q13: Are there any strategies to mitigate the environmental impact of sorbitan esters?
A13: Utilizing biodegradable alternatives to sorbitan esters, optimizing their concentrations in formulations, and implementing appropriate waste management practices can help minimize their environmental footprint. [, ]
Q14: Are there any alternatives to sorbitan esters for specific applications?
A14: Yes, alternatives like sucrose esters, lecithin, and polyglycerol esters can serve as substitutes for sorbitan esters in various applications. [] The choice depends on factors like desired functionality, cost, and sustainability.
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